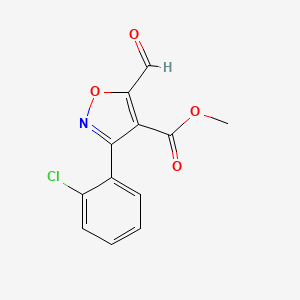![molecular formula C12H11NO4 B1451687 [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid CAS No. 1018584-61-6](/img/structure/B1451687.png)
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid
説明
Molecular Structure Analysis
The InChI code for “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid” is 1S/C12H11NO4/c1-16-10-4-2-3-8 (5-10)11-6-9 (13-17-11)7-12 (14)15/h2-6H,7H2,1H3, (H,14,15) .Chemical Reactions Analysis
The chemical reactions involving isoxazoles have been widely studied . The presence of the labile N–O bond in the isoxazole ring allows for a series of transformations, leading to various 1,3-bifunctional derivatives of carbonyl compounds .Physical and Chemical Properties Analysis
“this compound” is a solid compound .科学的研究の応用
Aldose Reductase Inhibitors for Visual Impairment Prevention
A study synthesized and tested a number of oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications including cataracts. The lead compound, demonstrating significant in vivo activity, was identified as a potent inhibitor, preventing cataract development in a rat model of severe galactosemia when administered topically. This research presents a novel approach to managing diabetes-related visual impairments through the inhibition of ALR2 (La Motta et al., 2008).
Novel Synthesis Approaches
Another study detailed the hydrolysis of a related compound to obtain an acetic acid derivative, which, upon further reaction, yielded new amides and 1-acylpyrazole. This work underscores the versatility of acetic acid derivatives in synthesizing compounds with potential biological activities (Arutjunyan et al., 2013).
Glutamate Receptor Pharmacology
Research into the pharmacological characterization of erythro- and threo-amino-acetic acids, which are stereoisomers of tricholomic acid and its derivatives, at ionotropic and metabotropic glutamate receptors provided insights into the therapeutic potential of these compounds in neurological disorders. The study compared the effects of these compounds to known NMDA receptor antagonists, highlighting their relevance in neuropharmacology (Conti et al., 2007).
Anticancer and Antiviral Activities
A significant study synthesized new 2-pyrazoline-substituted 4-thiazolidinones and tested them for in vitro anticancer and antiviral activities. Some compounds showed selective inhibition of leukemia cell lines and high activity against specific virus strains, demonstrating the potential of isoxazole derivatives in developing new therapeutic agents (Havrylyuk et al., 2013).
Antimicrobial Properties
Isoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. A series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (Dhaduk & Joshi, 2022).
将来の方向性
Isoxazole derivatives, including “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and the design of new isoxazole derivatives with enhanced biological activities .
作用機序
Target of Action
The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
The compound’s interaction with its targets can result in a variety of changes. For instance, it could inhibit or enhance the activity of the target, leading to downstream effects .
Biochemical Pathways
The compound can affect various biochemical pathways. For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely. For example, some compounds might inhibit the growth of cancer cells, while others might enhance the immune response .
生化学分析
Biochemical Properties
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine transporters, including dopamine, serotonin, and norepinephrine transporters . These interactions are essential for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound’s ability to inhibit or modulate the activity of these transporters highlights its significance in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including monoamine transporters, and modulates their activity . This binding interaction can lead to the inhibition or activation of these transporters, resulting in altered neurotransmitter levels in the brain. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to the compound has been observed to result in sustained modulation of neurotransmitter levels and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on neurological function, including improved cognitive performance and reduced anxiety-like behaviors . At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral abnormalities. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different tissues, which can influence its therapeutic efficacy and potential side effects. The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the central nervous system.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-2-3-8(5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRIAJIMNCEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)







![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)

-methanamine](/img/structure/B1451625.png)

